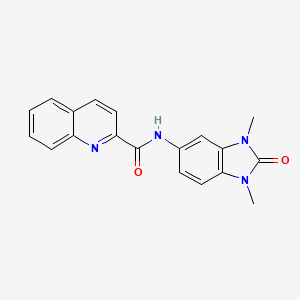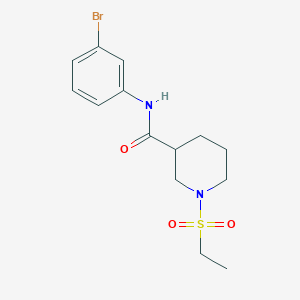![molecular formula C17H27N3O3S B4441260 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)
1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide
描述
1-[(Dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been extensively studied in scientific research. It is a selective neurotoxin that is commonly used to study the noradrenergic system in the brain.
作用机制
1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide works by selectively targeting and destroying noradrenergic neurons in the brain. These neurons contain the neurotransmitter norepinephrine, which plays a critical role in regulating many physiological and behavioral processes. By destroying these neurons, 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide disrupts the function of the noradrenergic system, allowing researchers to study the effects of this disruption on various processes.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. For example, 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been shown to cause a decrease in norepinephrine levels in the brain, which can lead to changes in attention, arousal, and stress response.
实验室实验的优点和局限性
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to specifically target and study the noradrenergic system without affecting other systems in the brain. However, there are also some limitations to using 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide. For example, the effects of 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide can be highly variable depending on the dose and timing of administration, which can make it difficult to interpret results.
未来方向
There are many potential future directions for research on 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide. One area of interest is the role of the noradrenergic system in various psychiatric and neurological disorders, such as depression, anxiety, and Alzheimer's disease. Additionally, researchers may explore the use of 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide in developing new treatments for these disorders. Other potential future directions include investigating the effects of 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide on other physiological systems in the body, such as the immune system and the cardiovascular system.
Conclusion:
In conclusion, 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a valuable tool for studying the noradrenergic system in the brain. Its selectivity for noradrenergic neurons allows researchers to specifically target and study this system, while its neurotoxic effects provide a means of disrupting its function. Despite its limitations, 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been widely used in scientific research and has provided valuable insights into the role of the noradrenergic system in various physiological and behavioral processes.
科学研究应用
1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide is commonly used in scientific research to study the noradrenergic system in the brain. This system plays a critical role in regulating a wide range of physiological and behavioral processes, including attention, arousal, mood, and stress response. 1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a selective neurotoxin that specifically targets noradrenergic neurons in the brain, making it a valuable tool for studying the function of this system.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-13(2)15-7-5-6-8-16(15)18-17(21)14-9-11-20(12-10-14)24(22,23)19(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLHPUSWNMVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4441186.png)
![3-amino-N-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441194.png)
![N,N-diethyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4441201.png)



![1-[(dimethylamino)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4441224.png)
![4-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4441228.png)

![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4441250.png)
![N-[2-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B4441251.png)

![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)